molecular formula C10H9ClN2O2 B067951 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 175205-62-6

3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B067951
M. Wt: 224.64 g/mol
InChI Key: GSWMZQIUADKXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Oxadiazoles, including variants like 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, are a class of heterocyclic compounds known for their diverse biological activities and applications in material science. The interest in these compounds arises from their unique structural features, which contribute to their chemical and physical properties.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves cyclization reactions, starting from acyl hydrazides or amidoximes combined with carboxylic acids or acid chlorides. For instance, compounds similar to the requested molecule have been synthesized through reactions involving chloroacetyl chloride or similar chloroacetyl precursors in the presence of suitable bases or catalysts under controlled conditions (Rai et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of 1,2,4-oxadiazole derivatives reveals that the oxadiazole ring often adopts a planar conformation, which can significantly influence the molecule's electronic properties and interactions with biological targets. X-ray crystallography studies have shown that the oxadiazole ring forms dihedral angles with adjacent phenyl rings, impacting the overall molecular geometry (Wang et al., 2005).

Chemical Reactions and Properties

1,2,4-Oxadiazoles can undergo various chemical reactions, including nucleophilic substitutions at the chloromethyl group, facilitating the synthesis of a wide range of derivatives. These reactions are crucial for modifying the compound's chemical properties for specific applications, such as in medicinal chemistry and material science (Bretanha et al., 2011).

Scientific Research Applications

Crystallographic Studies

Research on the structure of related compounds to "3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole" reveals insights into their crystallographic characteristics. For instance, the synthesis of compounds involving the oxadiazole ring demonstrates the coplanarity between benzene and oxadiazole rings due to the extended aromatic system, offering insights into molecular interactions and stability (Wang et al., 2007).

Medicinal Chemistry

The compound has also been explored for its antibacterial activity. A notable study involved synthesizing novel derivatives from "3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole," which exhibited significant antibacterial effects against various bacterial strains, indicating its potential as a lead compound in drug development (Rai et al., 2010).

Materials Science

In the domain of materials science, the luminescence properties of derivatives of "3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole" have been investigated. Studies have shown that these compounds, especially when forming chelate complexes with metals like Zinc(II) and Copper(II), exhibit luminescence with high quantum yield, suggesting applications in optoelectronics and as fluorescent markers (Mikhailov et al., 2016).

Synthesis and Chemical Properties

Research focusing on the synthetic routes and chemical properties of the oxadiazole ring has led to the development of multifunctional synthons for constructing a wide range of heterocyclic compounds. This includes exploring its reactivity towards various nucleophilic and electrophilic reagents, thus expanding the toolbox for synthesizing novel compounds with potential applications in drug discovery and material science (Stepanov et al., 2019).

properties

IUPAC Name

3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWMZQIUADKXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471057
Record name 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

CAS RN

175205-62-6
Record name 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.